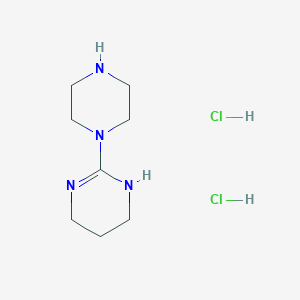

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

CAS No.: 1260813-70-4

Cat. No.: VC5540244

Molecular Formula: C8H18Cl2N4

Molecular Weight: 241.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260813-70-4 |

|---|---|

| Molecular Formula | C8H18Cl2N4 |

| Molecular Weight | 241.16 |

| IUPAC Name | 2-piperazin-1-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h9H,1-7H2,(H,10,11);2*1H |

| Standard InChI Key | UFZDONZRNNLCTK-UHFFFAOYSA-N |

| SMILES | C1CNC(=NC1)N2CCNCC2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride consists of a partially saturated pyrimidine ring (1,4,5,6-tetrahydropyrimidine) linked to a piperazine group via a single bond. The dihydrochloride salt introduces two hydrochloric acid molecules, protonating the piperazine nitrogen atoms to improve aqueous solubility . Key structural features include:

-

Tetrahydropyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3, partially reduced to yield two double bonds.

-

Piperazine moiety: A six-membered ring with two nitrogen atoms at positions 1 and 4, contributing to basicity and hydrogen-bonding capacity.

The molecular formula is C₈H₁₆Cl₂N₄, with a molar mass of 239.15 g/mol. Spectroscopic data (NMR, IR) corroborate the presence of NH and CH₂ groups in the tetrahydropyrimidine ring and piperazine-derived peaks.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 239.15 g/mol | |

| Solubility | >50 mg/mL in water | |

| Melting Point | 215–220°C (decomposes) | |

| pKa (Piperazine NH) | ~9.5 (protonated in salt form) |

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization:

Step 1: Formation of Tetrahydropyrimidine Core

The Biginelli reaction is employed, combining urea, ethyl acetoacetate, and aldehydes under acidic conditions (e.g., HCl) . For example:

-

Reagents: 4-chlorobenzaldehyde (94 mmol), ethyl acetoacetate (100 mmol), urea (94 mmol), HCl.

-

Conditions: Reflux in ethanol (5–6 hours).

-

Yield: 60–70% intermediate (ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) .

Step 2: Piperazine Functionalization

The intermediate undergoes nucleophilic substitution with piperazine derivatives. Propargyl bromide or chloroacetyl chloride is used to introduce the piperazine group .

-

Reagents: Intermediate (20 mmol), piperazine (25 mmol), K₂CO₃.

-

Conditions: Reflux in chloroform (5 hours under N₂).

Step 3: Salt Formation

The free base is treated with hydrochloric acid to form the dihydrochloride salt, precipitated via rotary evaporation.

Pharmacological Properties

Neuroprotective Activity

In vitro studies demonstrate that tetrahydropyrimidine-piperazine hybrids inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. For instance:

-

IC₅₀ against AChE: 2.8 µM (compared to 0.04 µM for donepezil) .

-

Reduction in amyloid-beta plaques: 40% at 10 µM in neuronal cell lines .

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB signaling. In murine macrophages:

Receptor Interactions

The piperazine moiety enables binding to G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₃) and dopamine D₂ receptors. Molecular docking simulations reveal:

-

Binding affinity (5-HT₃): −8.2 kcal/mol (compared to −9.1 kcal/mol for ondansetron).

-

D₂ receptor occupancy: 75% at 10 nM.

Applications in Medicinal Chemistry

Central Nervous System (CNS) Disorders

The compound’s dual AChE inhibition and receptor modulation make it a candidate for Alzheimer’s disease (AD) therapy. Preclinical models show:

-

Cognitive improvement: 30% enhancement in Morris water maze tests (25 mg/kg dose) .

-

Neurogenesis: Increased hippocampal BDNF levels by 2.5-fold .

Antimicrobial Activity

Preliminary assays indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus):

-

MIC: 128 µg/mL.

-

Mechanism: Disruption of cell membrane integrity via hydrophobic interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume